1-[(2s)-4-(5-Phenyl-1h-Pyrazolo[3,4-B]pyridin-4-Yl)morpholin-2-Yl]methanamine
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Overview
Description
Preparation Methods
The synthesis of 1-[(2S)-4-(5-Phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine involves several steps. One common method starts with the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate . This intermediate is then protected with PMB-Cl to produce a key intermediate . Another approach involves the reaction of meta-aminobenzoic acid with morpholine to produce another intermediate . These intermediates are then combined and further processed to yield the final compound .
Chemical Reactions Analysis
1-[(2S)-4-(5-Phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization and PMB-Cl for protection . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a kinase inhibitor, specifically targeting serine/threonine-protein kinase Chk1 . In medicine, it is being explored for its potential therapeutic applications, including cancer treatment . Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-[(2S)-4-(5-Phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine involves its interaction with molecular targets such as serine/threonine-protein kinase Chk1 . This interaction inhibits the kinase activity, leading to the disruption of cellular processes that are critical for cancer cell survival . The compound’s effects are mediated through specific pathways that regulate cell cycle progression and apoptosis .
Comparison with Similar Compounds
1-[(2S)-4-(5-Phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine is unique compared to other similar compounds due to its specific structure and mechanism of action . Similar compounds include other pyrazolopyridines and phenylpyridines, which also exhibit kinase inhibitory activity . the specific substitution pattern and molecular interactions of this compound make it distinct and potentially more effective in certain applications .
Properties
Molecular Formula |
C17H19N5O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[(2S)-4-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine |
InChI |
InChI=1S/C17H19N5O/c18-8-13-11-22(6-7-23-13)16-14(12-4-2-1-3-5-12)9-19-17-15(16)10-20-21-17/h1-5,9-10,13H,6-8,11,18H2,(H,19,20,21)/t13-/m0/s1 |
InChI Key |
YBRZCAKSBYWZTC-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CO[C@H](CN1C2=C3C=NNC3=NC=C2C4=CC=CC=C4)CN |
Canonical SMILES |
C1COC(CN1C2=C3C=NNC3=NC=C2C4=CC=CC=C4)CN |
Origin of Product |
United States |
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